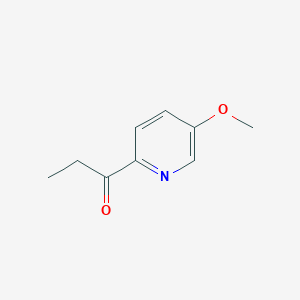
1-(5-Methoxypyridin-2-yl)propan-1-one
Übersicht
Beschreibung
1-(5-Methoxypyridin-2-yl)propan-1-one is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(5-Methoxypyridin-2-yl)propan-1-one, a compound with a pyridine moiety, has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group attached to the pyridine ring, which is crucial for its biological activity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. In particular, it has shown efficacy against Mycobacterium tuberculosis (M.tb), with minimal inhibitory concentrations (MIC) indicating potent inhibition. For instance, related compounds in the same class have been reported with MIC values as low as 0.08 µg/mL against M.tb strains .
The mechanism of action for compounds similar to this compound often involves the inhibition of mycobacterial ATP synthase. This enzyme is vital for ATP production in bacteria, and its inhibition leads to reduced bacterial viability. The lipophilicity of these compounds is a critical factor in their potency and bioavailability .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound provides insights into optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group on pyridine | Increases lipophilicity and potency |
| Alkyl chain length | Longer chains may enhance membrane penetration |
| Aromatic substitutions | Can modulate binding affinity to targets |
Studies indicate that variations in substituents can significantly alter the compound's effectiveness against bacterial strains .
Case Study 1: Efficacy Against Multidrug-resistant TB
A study highlighted the efficacy of this compound analogs against multidrug-resistant M. tuberculosis. The compounds demonstrated not only potent activity but also favorable pharmacokinetic profiles compared to existing treatments like bedaquiline .
Case Study 2: In Vivo Studies
In vivo experiments using murine models showed that derivatives of this compound maintained significant antimicrobial activity while exhibiting lower toxicity profiles than traditional antibiotics. This suggests a promising therapeutic window for further development .
Eigenschaften
IUPAC Name |
1-(5-methoxypyridin-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-9(11)8-5-4-7(12-2)6-10-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLHWZAIPCZJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















